molecular formula C33H30I2N6O3 B14703588 Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide CAS No. 20986-30-5

Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide

Cat. No.: B14703588
CAS No.: 20986-30-5
M. Wt: 812.4 g/mol
InChI Key: XWXOIDMIQCBSAF-UHFFFAOYSA-N
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Description

Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is a complex organic compound with a unique structure. It is characterized by the presence of multiple pyridinium rings and amide linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves multiple steps. The process typically starts with the preparation of the core pyridinium structure, followed by the sequential addition of the amide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-methyl-4-(p-(p-((p-((1-methylpyridinium-3-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide
  • Pyridinium, 1-methyl-2-(p-(p-((p-((1-methylpyridinium-5-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide

Uniqueness

Pyridinium, 1-methyl-3-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is unique due to its specific structural arrangement and the presence of multiple functional groups

Properties

CAS No.

20986-30-5

Molecular Formula

C33H30I2N6O3

Molecular Weight

812.4 g/mol

IUPAC Name

4-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;diiodide

InChI

InChI=1S/C33H28N6O3.2HI/c1-38-20-17-29(18-21-38)34-26-13-15-28(16-14-26)36-32(41)24-7-5-23(6-8-24)31(40)35-27-11-9-25(10-12-27)33(42)37-30-4-3-19-39(2)22-30;;/h3-22H,1-2H3,(H2-,35,36,37,40,41,42);2*1H

InChI Key

XWXOIDMIQCBSAF-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)C.[I-].[I-]

Origin of Product

United States

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